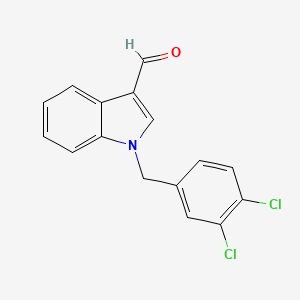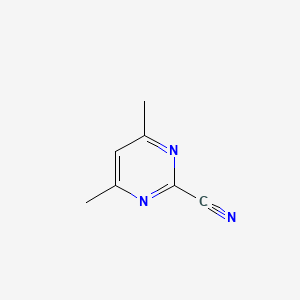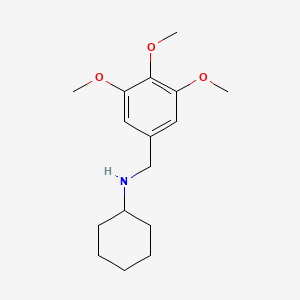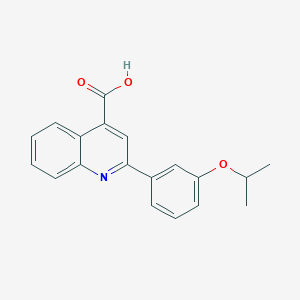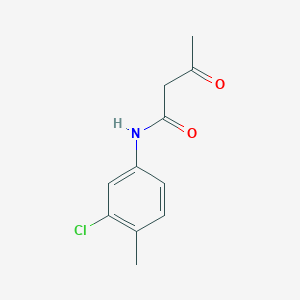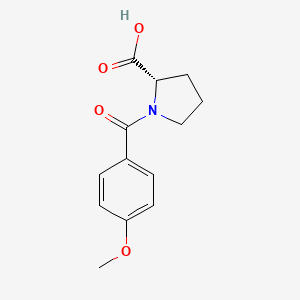
N-(4-Methoxybenzoyl)-L-proline
Vue d'ensemble
Description
N-(4-Methoxybenzoyl)-L-proline is a derivative of the amino acid proline, which is known for its unique cyclic structure that influences the secondary structure of proteins. While the provided papers do not directly discuss N-(4-Methoxybenzoyl)-L-proline, they do provide insights into the reactivity and applications of proline and its derivatives in various chemical reactions and as a component in complex molecular structures.
Synthesis Analysis
The synthesis of proline derivatives can be complex, involving multiple steps and conditions that need to be carefully controlled. For example, N-heterocyclic carbene–rhodium(I) complexes derived from N-benzyl substituted proline have been synthesized and used as catalysts for chemical reactions . Although this does not directly pertain to N-(4-Methoxybenzoyl)-L-proline, it demonstrates the potential for proline derivatives to be synthesized and utilized in catalysis.
Molecular Structure Analysis
Proline's structure is pivotal in its reactivity and interaction with other molecules. The study of a 1:2 adduct of 4-aminobenzoic acid and L-proline reveals the hydrogen-bonding features and how proline residues aggregate in the presence of other compounds . This information is valuable when considering the molecular structure of N-(4-Methoxybenzoyl)-L-proline, as the interactions and bonding patterns can significantly affect its properties and applications.
Chemical Reactions Analysis
Proline and its derivatives are known to be effective catalysts in various chemical reactions. For instance, L-proline has been used as a catalyst in the multi-component synthesis of pyrazole derivatives in water . This showcases the versatility of proline in promoting environmentally benign methods for chemical synthesis, which could be relevant when considering the reactivity of N-(4-Methoxybenzoyl)-L-proline in similar or different reaction contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of proline derivatives can vary widely depending on their specific substitutions and functional groups. The studies provided do not directly address the properties of N-(4-Methoxybenzoyl)-L-proline, but they do highlight the importance of the proline backbone in determining the properties of its derivatives. For example, the solubility in water, reactivity with other molecules, and the ability to form stable hydrogen bonds are all influenced by the proline structure .
Applications De Recherche Scientifique
Synthesis of Stilbene and Dihydrostilbene Derivatives
- Summary of Application: N-(4-Methoxybenzoyl)-L-proline is used in the synthesis of stilbene and dihydrostilbene derivatives . These derivatives have potential as anti-cancer agents .
Synthesis of Coumarin Dimers
- Summary of Application: N-(4-Methoxybenzoyl)-L-proline is also used in the synthesis of coumarin dimers . These dimers have potential HIV-1 activity .
Synthesis of Isothiocyanate Derivatives
- Summary of Application: N-(4-Methoxybenzoyl)-L-proline can react with potassium thiocyanate to yield isothiocyanate derivatives . Isothiocyanates have been studied for their anticancer properties .
- Methods of Application: The reaction occurs in acetone at room temperature . The exact methods of application or experimental procedures were not specified in the sources.
- Results or Outcomes: The reaction led to the formation of N-((4-bromophenyl)carbamoselenoyl)benzamide in 93% yield .
Visible-Light Photocatalysis
- Summary of Application: N-(4-Methoxybenzoyl)-L-proline can be used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds .
- Results or Outcomes: The use of N-(4-Methoxybenzoyl)-L-proline as a radical precursor in visible-light photocatalysis led to the synthesis of various heterocyclic compounds .
Synthesis of Isothiocyanate Derivatives
- Summary of Application: N-(4-Methoxybenzoyl)-L-proline can react with potassium thiocyanate to yield isothiocyanate derivatives . Isothiocyanates have been studied for their anticancer properties .
- Methods of Application: The reaction occurs in acetone at room temperature . The exact methods of application or experimental procedures were not specified in the sources.
- Results or Outcomes: The reaction led to the formation of N-((4-bromophenyl)carbamoselenoyl)benzamide in 93% yield .
Visible-Light Photocatalysis
- Summary of Application: N-(4-Methoxybenzoyl)-L-proline can be used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds .
- Results or Outcomes: The use of N-(4-Methoxybenzoyl)-L-proline as a radical precursor in visible-light photocatalysis led to the synthesis of various heterocyclic compounds .
Propriétés
IUPAC Name |
(2S)-1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-10-6-4-9(5-7-10)12(15)14-8-2-3-11(14)13(16)17/h4-7,11H,2-3,8H2,1H3,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAWBHSLAXRYRN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358704 | |
| Record name | N-(4-Methoxybenzoyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzoyl)-L-proline | |
CAS RN |
62522-92-3 | |
| Record name | 1-(4-Methoxybenzoyl)-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62522-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxybenzoyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1331750.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1331762.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B1331766.png)
